molecular formula C15H12Cl2N4O B12483214 9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12483214
M. Wt: 335.2 g/mol
InChI Key: ZNYJUINOLRKDLL-UHFFFAOYSA-N
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Description

The compound 9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, and a dichlorophenyl group attached to the triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by cyclization reactions involving anthranilic acid derivatives and appropriate reagents.

    Coupling of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through nucleophilic substitution reactions using dichlorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may yield triazoloquinazoline derivatives with altered functional groups.

Scientific Research Applications

9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: can be compared with other similar compounds, such as:

    Triazoloquinazolines: Compounds with similar triazole and quinazoline ring structures but different substituents.

    Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups attached to different heterocyclic rings.

    Heterocyclic Compounds: Other heterocyclic compounds with similar biological activities or chemical properties.

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

9-(2,6-dichlorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C15H12Cl2N4O/c16-8-3-1-4-9(17)12(8)14-13-10(5-2-6-11(13)22)20-15-18-7-19-21(14)15/h1,3-4,7,14H,2,5-6H2,(H,18,19,20)

InChI Key

ZNYJUINOLRKDLL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=C(C=CC=C4Cl)Cl)C(=O)C1

Origin of Product

United States

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